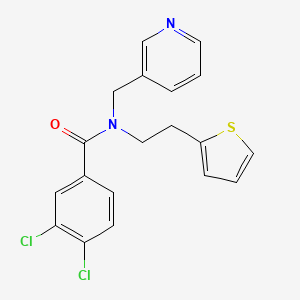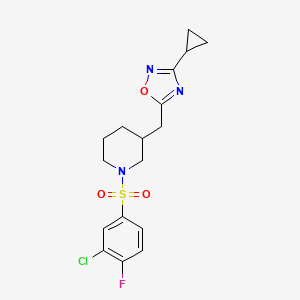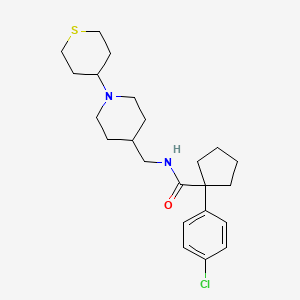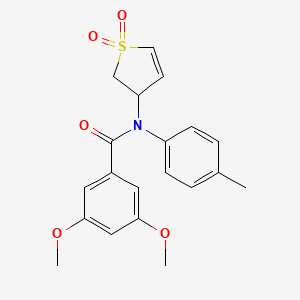
3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has been widely used in scientific research studies due to its unique properties. This compound is a member of the benzamide family and is known for its ability to inhibit the activity of certain enzymes.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : Research indicates the potential of thiophene derivatives, including those related to the chemical structure of interest, in the synthesis of new heterocyclic compounds. Abdelrazek, Mohamed, and Elsayed (2008) demonstrated that thiophene derivatives could react with various reagents to afford thieno[2,3-d]pyrimidine derivatives, showcasing the chemical's utility in creating complex molecules with potential biological activity (Abdelrazek, Mohamed, & Elsayed, 2008).
Antimicrobial Activity : The synthesis and evaluation of antimicrobial activities of novel compounds derived from thiophene are of significant interest. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which were screened for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Molecular Docking and Screening : The research by Flefel et al. (2018) on the synthesis of novel pyridine and fused pyridine derivatives illustrates the application of these compounds in molecular docking and in vitro screenings against target proteins. This study underscores the importance of such derivatives in identifying potential therapeutic agents through computational and laboratory methods (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Luminescence and Responsive Properties : Srivastava et al. (2017) investigated pyridyl substituted benzamides for their aggregation-enhanced emission and multi-stimuli-responsive properties. The study highlights the potential of these compounds in the development of advanced materials for optical and sensing applications, demonstrating the diverse utility of such chemical structures (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Crystal Structure Analysis : Research by Artheswari, Maheshwaran, and Gautham (2019) on the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative, provides insights into the molecular arrangement and interactions within such compounds, offering valuable information for the design and synthesis of new molecules with desired properties (Artheswari, Maheshwaran, & Gautham, 2019).
Propiedades
IUPAC Name |
3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-17-6-5-15(11-18(17)21)19(24)23(9-7-16-4-2-10-25-16)13-14-3-1-8-22-12-14/h1-6,8,10-12H,7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTJPTAZOPAFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574874.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574879.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone](/img/structure/B2574880.png)
![N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide](/img/structure/B2574882.png)
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2574884.png)
![(E)-3-(Furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2574885.png)

![N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2574888.png)
![N-(2-cyclohex-1-en-1-ylethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2574889.png)
![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)


![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)